molecular formula C9H13Cl2N3O2 B1670883 Dopan CAS No. 520-09-2

Dopan

Cat. No.: B1670883
CAS No.: 520-09-2
M. Wt: 266.12 g/mol
InChI Key: SDTHIDMOBRXVOQ-UHFFFAOYSA-N
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Description

Dopan, referred to in the context of conductive polymer synthesis, denotes a doping agent used to modify the electrical, optical, or structural properties of materials such as polyaniline (PANi) or titanium dioxide (TiO₂). Doping involves introducing impurities (dopants) into a material’s lattice or molecular structure to enhance its conductivity, stability, or functionality. In PANi-based systems, dopants like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and fumaric acid protonate the polymer backbone, converting it from an insulating base (emeraldine base) to a conductive salt (emeraldine salt) . For TiO₂, dopants such as nitrogen (N) and magnesium (Mg) reduce its band gap energy, enabling photocatalytic activity under visible light . This compound’s efficacy depends on factors like dopant type, concentration, and interaction with the host material.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of doped materials involves several methods, including solid-state reaction, sol-gel methods, and co-precipitation techniques . For example, in the solid-state reaction method, the dopant and the host material are mixed and heated to high temperatures to facilitate the incorporation of the dopant atoms into the crystal lattice. The sol-gel method involves the formation of a gel from a solution containing the dopant and the host material, followed by drying and calcination to achieve the desired doped material.

Industrial Production Methods: In industrial settings, doping is often achieved through ion implantation or diffusion processes. Ion implantation involves bombarding the host material with ions of the dopant element, which are then embedded into the crystal lattice. Diffusion processes involve heating the host material in the presence of the dopant, allowing the dopant atoms to diffuse into the material and occupy specific lattice sites .

Chemical Reactions Analysis

Types of Reactions: Dopan can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reactions depend on the nature of the dopant and the host material.

Common Reagents and Conditions: Common reagents used in doping processes include metal salts, oxides, and halides. The reaction conditions typically involve high temperatures and controlled atmospheres to ensure the proper incorporation of the dopant atoms .

Major Products: The major products formed from doping reactions are doped semiconductors with enhanced electrical, optical, or magnetic properties. For example, doping zinc oxide with transition metals like chromium, manganese, or iron can result in materials with unique magnetic properties .

Scientific Research Applications

Neurotransmission and Behavioral Studies

Dopamine plays a pivotal role in neurotransmission, particularly in regulating reward-seeking behavior and motor control. Recent research has shown that dopamine's role extends beyond mere movement initiation to include cognitive functions such as learning and memory.

Case Study: Dopamine's Role in Insulin Secretion

A study conducted by researchers at the Tokyo Institute of Technology revealed that dopamine negatively regulates insulin secretion through a receptor complex involving D1 and D2 receptors. This finding has significant implications for diabetes treatment, as understanding this mechanism could lead to new therapeutic targets for managing insulin levels in diabetic patients .

Study Aspect Findings
Research Focus Dopamine's regulation of insulin secretion
Methodology Total internal reflection fluorescence microscopy
Key Discovery D1-D2 receptor heteromers modulate insulin release
Implications Potential new targets for antidiabetic medications

Structural Modifications and Material Science

Dopamine is also utilized in materials science, particularly in the development of polydopamine coatings. These coatings are known for their adhesive properties and biocompatibility, making them suitable for various applications, including drug delivery systems and biosensors.

Case Study: Polydopamine Coatings

Research has focused on modifying dopamine structures to enhance the properties of polydopamine coatings. A review highlighted how structural modifications can improve the functional characteristics of these coatings, leading to advancements in biomedical applications .

Modification Type Effect on Coating Properties
Chemical Structure Enhanced adhesion and stability
Functionalization Improved biocompatibility and drug loading capacity
Applications Drug delivery systems, biosensors

Pharmacological Applications

Dopamine's pharmacological relevance is underscored by its involvement in various therapeutic contexts, particularly in treating neurological disorders like Parkinson's disease.

Case Study: Levodopa Treatment

Levodopa (L-Dopa), a precursor to dopamine, is widely used to treat Parkinson's disease. Recent findings indicate that while L-Dopa effectively alleviates motor symptoms by replenishing dopamine levels, it does not significantly improve cognitive deficits associated with the disease . This distinction is crucial for developing comprehensive treatment strategies.

Treatment Aspect Observations
Drug Used Levodopa (L-Dopa)
Primary Effect Improvement in motor symptoms
Cognitive Impact Limited effect on cognitive function
Future Directions Need for therapies addressing both motor and cognitive symptoms

Computational Studies on Dopamine Doping

Recent computational studies have explored the effects of doping dopamine with halogens to modify its electronic properties. Such studies are essential for understanding how alterations at the molecular level can influence dopamine's functionality.

Case Study: Halogen Doping of Dopamine

A study utilized theoretical methods to analyze how doping dopamine with halogens (fluorine, chlorine, bromine) affects its electronic properties. The research found significant changes in band gap energy and spectroscopic parameters, indicating potential applications in optoelectronic devices .

Doping Element Band Gap Change (eV) Spectroscopic Parameters
FluorineIncreasedChanges in nuclear magnetic resonance
ChlorineModerate increaseAltered Fourier transform infrared spectra
BromineDecreasedVariations in vibrational modes

Mechanism of Action

The mechanism by which dopan exerts its effects involves the incorporation of dopant atoms into the crystal lattice of the host material. This incorporation creates defect sites and alters the electronic structure of the material, leading to changes in its electrical, optical, and mechanical properties. The specific molecular targets and pathways involved depend on the nature of the dopant and the host material .

Comparison with Similar Compounds

Electrical Conductivity in Polyaniline (PANi) Systems

Dopan’s performance is benchmarked against other acids and dopants in PANi synthesis. Key findings include:

Table 1: Electrical Conductivity of PANi with Different Dopants

Dopant Conductivity (S/cm) Stability Notes Source
HCl 4.52 Highest conductivity but lower thermal stability
H₂SO₄ ~3.2 (estimated) Moderate conductivity, widely used
Fumaric Acid <1.0 Low conductivity, high solubility
Sulfonic Acids ~2.5–3.0 Lower conductivity but superior oxidative stability

Key Insights :

  • HCl-doped PANi achieves the highest conductivity (4.52 S/cm) due to efficient protonation of the polymer chain .
  • Sulfonic acids , while less conductive, offer enhanced thermal and oxidative stability, making them suitable for high-temperature applications .
  • Fumaric acid prioritizes solubility over conductivity, enabling PANi integration into solution-processed devices .

Solubility and Solvent Compatibility

This compound’s impact on PANi solubility varies significantly:

Table 2: Solubility of PANi with Different Dopants and Solvents

Dopant Solvent Solubility (%) Notes Source
Fumaric Acid NMP* 0.15 Highest solubility
HCl NMP 0.01 Low solubility
H₂SO₄ Acetone 0.005 Poor compatibility

*NMP: N-methyl-2-pyrrolidone

Key Insights :

  • Fumaric acid significantly improves solubility in NMP, facilitating thin-film fabrication .
  • HCl-doped PANi exhibits poor solubility, limiting its use in solution-based processing .

Band Gap Modulation in TiO₂ Photocatalysts

This compound’s role in TiO₂ synthesis focuses on reducing band gap energy for visible-light activation:

Table 3: Band Gap Energy of TiO₂ with Different Dopants

Dopant Band Gap (eV) Visible-Light Response Source
Undoped TiO₂ 3.2 UV light only
Nitrogen (N) ~2.8 Moderate improvement
Magnesium (Mg) 1.78 Optimal for visible light

Key Insights :

  • Magnesium doping reduces TiO₂’s band gap to 1.78 eV, enabling efficient photocatalysis under visible light .
  • Nitrogen doping provides a less pronounced reduction (~2.8 eV), highlighting the importance of dopant selection for target applications .

Stability and Environmental Impact

  • HCl-doped PANi suffers from conductivity degradation under humid or oxidative conditions .
  • Sulfonic acid-doped PANi retains >80% conductivity after 100 hours at 60°C, outperforming HCl-doped variants .
  • Magnesium dopants are environmentally favorable due to natural abundance and low toxicity .

Biological Activity

Dopan, a compound associated with dopamine and its derivatives, has garnered attention in recent research due to its biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, focusing on its synthesis, antimicrobial properties, and implications in clinical settings, particularly concerning dopamine-related disorders.

1. Synthesis and Characterization of this compound Derivatives

Recent studies have synthesized various derivatives of dopamine, including Schiff bases that incorporate different substituents. These compounds have been characterized using techniques such as elemental analysis, 1H^1H-NMR, 13C^{13}C-NMR, and FT-IR spectroscopy. The synthesized compounds were evaluated for their biological activities, particularly their antimicrobial properties.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound NameMinimum Inhibitory Concentration (MIC)Target Organisms
2-Hydroxyacetophenonedopamine0.078 μg/mlStaphylococcus aureus
5-Nitro-2-hydroxyacetophenonedopamine0.156 μg/mlEscherichia coli
5-Fluoro-2-hydroxyacetophenonedopamine0.312 μg/mlKlebsiella pneumoniae
5-Chloro-2-hydroxyacetophenonedopamine0.625 μg/mlBacillus subtilis

This table summarizes the antimicrobial activity of various synthesized dopamine derivatives against different bacterial strains. The results indicate that many of these compounds exhibit significant antibacterial properties, often outperforming standard reference drugs such as sulfisoxazole and fluconazole .

2. Molecular Docking Studies

Molecular docking studies have provided insights into the interaction between synthesized compounds and target proteins associated with bacterial infections and viral pathogens like SARS-CoV-2. Notably, the derivative 5NO2-afdop demonstrated strong binding affinity with both Staphylococcus aureus protein (PDB ID: 4FGD) and SARS-CoV-2 major protease (PDB ID: 5R80), suggesting its potential as a therapeutic agent against these pathogens .

3. Clinical Implications in Dopamine Dysregulation

This compound's relevance extends beyond antimicrobial activity to its implications in treating dopamine dysregulation syndrome (DDS), particularly in patients with Parkinson's disease (PD). A case study highlighted the adjustment of treatment regimens for a patient suffering from DDS, emphasizing the importance of managing dopamine levels effectively to improve clinical outcomes .

Case Study Summary: Treatment Adjustments in DDS

  • Patient Profile: A patient with Parkinson's disease exhibiting symptoms of dopamine dysregulation.
  • Treatment Adjustments: Gradual withdrawal from Trastal and reduction of Madopar dosage while introducing Comtan and clozapine.
  • Outcome: Significant improvement in clinical symptoms without adverse effects.

This case illustrates how careful management of dopamine-related medications can enhance patient quality of life by minimizing side effects associated with long-term dopaminergic therapy .

4. Broader Biological Activities

Beyond antimicrobial effects, dopamine derivatives like this compound have been studied for their roles in various biological processes:

  • Neurotransmission: this compound is crucial for regulating motor functions and cognitive behaviors through its action on dopaminergic pathways.
  • Therapeutic Potential: Research indicates that derivatives can be developed into drugs targeting neurodegenerative diseases by modulating dopamine levels effectively .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing Dopan's chemical structure and purity in synthetic samples?

Use nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure (e.g., 1^1H and 13^{13}C spectra) and high-performance liquid chromatography (HPLC) to assess purity. For crystalline samples, X-ray diffraction (XRD) provides definitive structural validation. Cross-reference results with literature-reported spectral data to minimize errors .

Q. How should researchers design initial experiments to evaluate this compound's stability under varying environmental conditions?

Conduct accelerated stability studies using factorial design (e.g., temperature, humidity, pH as variables). Monitor degradation products via mass spectrometry (MS) and quantify stability using kinetic modeling (e.g., Arrhenius equation for thermal degradation). Include control groups and triplicate samples to ensure reproducibility .

Q. What criteria should guide the selection of solvents for this compound synthesis to minimize side reactions?

Prioritize solvents with low nucleophilicity (e.g., dichloromethane, tetrahydrofuran) to avoid unwanted solvolysis. Use computational tools like COSMO-RS to predict solvent-solute interactions. Validate experimentally by comparing reaction yields and purity across solvents .

Advanced Research Questions

Q. How can conflicting data on this compound's pharmacological activity across studies be systematically resolved?

Perform a meta-analysis of existing literature to identify methodological inconsistencies (e.g., dosage ranges, assay types). Replicate key experiments under standardized conditions, controlling for variables like cell line viability or animal model genetics. Apply statistical tools (e.g., Bayesian inference) to quantify uncertainty and isolate confounding factors .

Q. What experimental design is optimal for investigating this compound's synergistic effects with other compounds in combinatorial therapies?

Use a response surface methodology (RSM) with a central composite design to model interaction effects. Measure synergy via the Chou-Talalay combination index. Validate results using in vivo models with pharmacokinetic profiling to account for metabolic interference .

Q. How should researchers address discrepancies in this compound's reported binding affinities across different receptor subtypes?

Employ isothermal titration calorimetry (ITC) for direct measurement of binding thermodynamics, supplemented by molecular dynamics simulations to explore conformational dynamics. Cross-validate with radioligand displacement assays under identical buffer conditions to isolate pH or ionic strength effects .

Q. What strategies are effective for isolating and quantifying trace impurities in this compound batches during quality control?

Implement ultra-high-performance liquid chromatography (UHPLC) coupled with tandem MS (MS/MS) for high-sensitivity detection. Use isotope-labeled internal standards to correct for matrix effects. Establish a limit of detection (LOD) and quantification (LOQ) via signal-to-noise ratio analysis .

Q. Methodological Considerations

  • Data Validation : Ensure reproducibility by adhering to protocols from peer-reviewed studies (e.g., Beilstein Journal of Organic Chemistry guidelines for compound characterization) .
  • Statistical Rigor : Use multivariate analysis (e.g., PCA) to handle high-dimensional datasets, particularly in pharmacological studies .
  • Ethical Compliance : For in vivo research, follow institutional guidelines for animal welfare and data transparency, as outlined in human/animal research frameworks .

Properties

IUPAC Name

5-[bis(2-chloroethyl)amino]-6-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13Cl2N3O2/c1-6-7(8(15)13-9(16)12-6)14(4-2-10)5-3-11/h2-5H2,1H3,(H2,12,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTHIDMOBRXVOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50199958
Record name Dopan
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Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

520-09-2
Record name 5-[Bis(2-chloroethyl)amino]-6-methyl-2,4(1H,3H)-pyrimidinedione
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Record name Dopan
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Record name Dopan
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Record name Dopan
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Record name DOPAN
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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